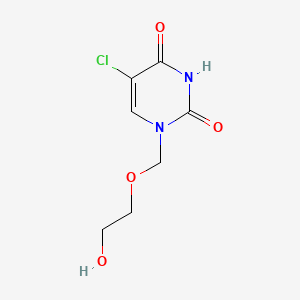
1-((2-Hydroxyethoxy)methyl)-5-chlorouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Hydroxyethoxy)methyl)-5-chlorouracil is a synthetic compound belonging to the class of uracil derivatives Uracil is one of the four nucleobases in the nucleic acid of RNA
Méthodes De Préparation
The synthesis of 1-((2-Hydroxyethoxy)methyl)-5-chlorouracil typically involves multiple steps. One common method includes the treatment of 1-((2-Hydroxyethoxy)methyl)uracils with tert-butyldimethylsilyl chloride in dimethylformamide (DMF) solution in the presence of imidazole . This is followed by the formation of silyl ethers, which are then treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
1-((2-Hydroxyethoxy)methyl)-5-chlorouracil undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated products.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield uracil derivatives.
Common reagents used in these reactions include lithium diisopropylamide, tert-butyldimethylsilyl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-((2-Hydroxyethoxy)methyl)-5-chlorouracil has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiviral properties, particularly against HIV.
Biology: The compound is used in research to understand the mechanisms of nucleic acid interactions and modifications.
Mécanisme D'action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-5-chlorouracil involves its incorporation into nucleic acids, where it can interfere with the normal function of enzymes involved in DNA and RNA synthesis. This can lead to the inhibition of viral replication, making it a potential antiviral agent . The molecular targets include enzymes like uridine phosphorylase .
Comparaison Avec Des Composés Similaires
1-((2-Hydroxyethoxy)methyl)-5-chlorouracil can be compared with other uracil derivatives such as:
1-((2-Hydroxyethoxy)methyl)-5-methyluracil:
1-((2-Hydroxyethoxy)methyl)-6-(phenylsulfanyl)thymine: Another uracil derivative with significant antiviral properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry, biology, and industry. Its unique chemical structure allows it to participate in various reactions and applications, making it a valuable subject of study in scientific research.
Propriétés
Numéro CAS |
81777-50-6 |
|---|---|
Formule moléculaire |
C7H9ClN2O4 |
Poids moléculaire |
220.61 g/mol |
Nom IUPAC |
5-chloro-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H9ClN2O4/c8-5-3-10(4-14-2-1-11)7(13)9-6(5)12/h3,11H,1-2,4H2,(H,9,12,13) |
Clé InChI |
IRBWPPLZXNTYMN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=O)N1COCCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


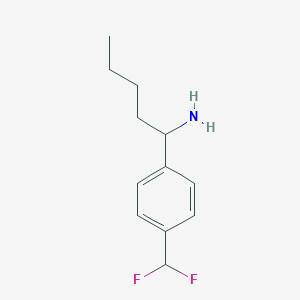
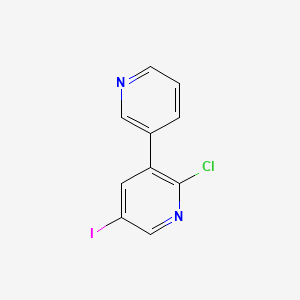
![2-Hydroxy-3-(2-hydroxyethyl)-6-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B13117133.png)
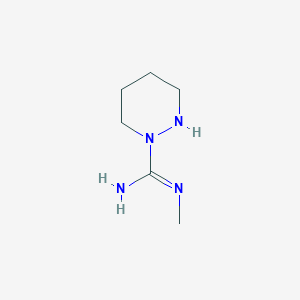
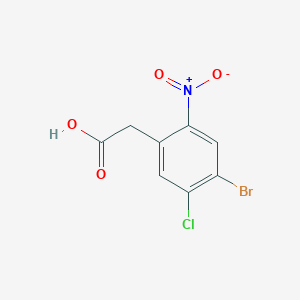
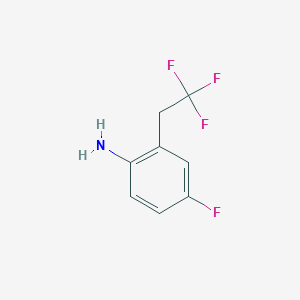
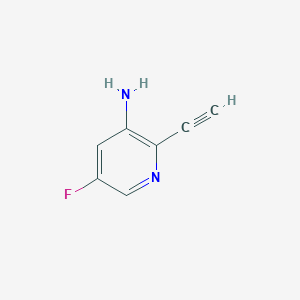
![2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13117161.png)
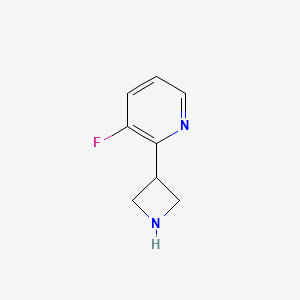
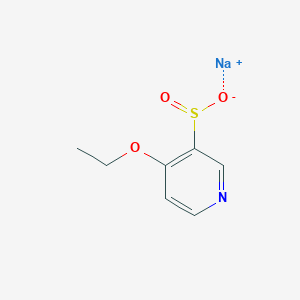


![7-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13117197.png)
![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13117207.png)
